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molecular formula C14H11N B1619295 6-Methylphenanthridine CAS No. 3955-65-5

6-Methylphenanthridine

Cat. No. B1619295
M. Wt: 193.24 g/mol
InChI Key: IFMDPNYROKZRER-UHFFFAOYSA-N
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Patent
US09194802B2

Procedure details

A mixture of the acetamide 4 (717 mg, 3.39 mmol) and finely grinded polyphosphoric acid (10 mL, 115% H3PO4 equiv.) was stirred at 150° C. for 2.5 hours. The reaction mixture was then cooled to 0° C. and slowly basified to pH 14 with saturated NaOH (aq). The mixture was extracted with CH2Cl2 (4×30 mL), and the organic phase dried with MgSO4. Evaporation of the solvent under reduced pressure, followed by flash chromatography over silica, eluting with a gradient of 100% CH2Cl2 to 10% MeOH/90% CH2Cl2, yielded the phenanthridine 5 as a crystalline white solid (567 mg, 86.6%).
Quantity
717 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.6%

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8](=O)[CH3:9].[OH-].[Na+]>>[CH3:9][C:8]1[N:7]=[C:2]2[C:1](=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)[CH:6]=[CH:5][CH:4]=[CH:3]2 |f:1.2|

Inputs

Step One
Name
Quantity
717 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)NC(C)=O)C1=CC=CC=C1
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
WASH
Type
WASH
Details
eluting with a gradient of 100% CH2Cl2 to 10% MeOH/90% CH2Cl2

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC=1N=C2C=CC=CC2=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 567 mg
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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